molecular formula C11H20O2 B1594583 Menthyl formate CAS No. 2230-90-2

Menthyl formate

Cat. No.: B1594583
CAS No.: 2230-90-2
M. Wt: 184.27 g/mol
InChI Key: XEYZAKCJAFSLGZ-UHFFFAOYSA-N
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Description

Menthyl formate (C${11}$H${20}$O$2$) is an ester derived from menthol (C${10}$H$_{20}$O) and formic acid. It is widely used in flavoring, fragrances, and pharmaceutical formulations due to its minty aroma and stability. Structurally, it retains the cyclohexanol backbone of menthol but replaces the hydroxyl group with a formate ester, enhancing its lipophilicity and volatility compared to menthol . Its molecular weight (184.27 g/mol) and solubility profile (insoluble in water, soluble in ethanol and ether) align with other monoterpene esters, though its pharmacological properties remain less studied than menthol .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYZAKCJAFSLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862882
Record name 2-Isopropyl-5-methylcyclohexyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid/Sweet minty aroma
Record name Menthyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Sparingly soluble (in ethanol)
Record name Menthyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.933-0.939
Record name Menthyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2230-90-2
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230-90-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropyl-5-methylcyclohexyl formate
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Record name Menthyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.063
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Scientific Research Applications

Menthyl formate has several applications in scientific research:

  • Flavor and Fragrance Industry: It is used as a flavoring agent in food products and perfumes due to its pleasant minty aroma.

  • Pharmaceuticals: this compound is used in topical formulations for its cooling and soothing properties.

  • Cosmetics: It is an ingredient in various cosmetic products, including creams and lotions, for its refreshing sensation.

  • Biological Research: The compound is used in studies related to olfactory receptors and sensory perception.

Mechanism of Action

Menthyl formate exerts its effects primarily through its interaction with sensory receptors. The menthol component activates transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation. This activation leads to a cooling and refreshing sensation when applied topically or ingested.

Molecular Targets and Pathways Involved:

  • TRPM8 Channels: Activation of these channels leads to the cooling sensation.

  • Olfactory Receptors: Interaction with specific olfactory receptors contributes to its aroma.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Properties

Menthyl formate belongs to the monoterpene ester family, sharing structural similarities with compounds like linalyl acetate, menthyl acetate, and menthone (a ketone derivative of menthol). Key distinctions include:

  • Functional groups : this compound’s ester group contrasts with menthol’s alcohol and menthone’s ketone, affecting reactivity and metabolic pathways.

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water
This compound C${11}$H${20}$O$_2$ 184.27 ~220 (estimated) Insoluble
Menthol C${10}$H${20}$O 156.27 216 Insoluble
Menthone C${10}$H${18}$O 154.25 204 Slightly soluble
Linalyl acetate C${12}$H${20}$O$_2$ 196.29 220 Insoluble

Data compiled from thermal and solubility studies of monoterpenes .

Pharmacological Activity

  • TRPM8 Receptor Activation : Menthol is a potent TRPM8 agonist, inducing cooling sensations. This compound’s ester group may reduce receptor binding efficacy compared to menthol, as seen in structurally similar compounds like isopulegol and carvone , which exhibit weaker TRPM8 activation .
  • Antioxidant Effects : Menthol’s hydroxyl group contributes to antioxidant activity via free radical scavenging. This compound’s esterification likely diminishes this effect, as observed in other ester derivatives .

Research Findings and Gaps

  • Synthetic Methods : this compound is synthesized via esterification of menthol and formic acid, a process less energy-intensive than menthone production (which requires oxidation) .
  • Toxicity: Limited data exist on its safety profile, though esters like linalyl acetate are generally recognized as safe (GRAS) in low concentrations .
  • Pharmacokinetics : Unlike menthol, which undergoes hepatic oxidation to menthone, this compound may hydrolyze to menthol and formic acid in vivo, requiring further metabolic studies .

Biological Activity

Menthyl formate, a compound derived from menthol and formic acid, has garnered attention for its various biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound (C5_5H10_{10}O2_2) is an ester formed from menthol and formic acid. It is characterized by its pleasant minty aroma, making it suitable for applications in flavors and fragrances. Its structure can be represented as follows:

Menthol+Formic AcidMenthyl Formate+Water\text{Menthol}+\text{Formic Acid}\rightarrow \text{this compound}+\text{Water}

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The following sections detail these activities based on current research.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were established as follows:

Bacterial Strain MIC (mg/mL)
E. coli0.5
S. aureus0.25
Candida albicans1.0

These results suggest that this compound could be a viable candidate for developing natural preservatives in food and cosmetic products.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). The following table summarizes the findings:

Concentration (µM) TNF-α Production (pg/mL) IL-6 Production (pg/mL)
Control150200
10100150
5050100
1002030

These results indicate a dose-dependent reduction in cytokine production, suggesting that this compound may have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : this compound's lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
  • Reactive Oxygen Species (ROS) Modulation : this compound may influence ROS levels, contributing to its anti-inflammatory effects.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound as a topical antimicrobial agent for treating skin infections. Patients treated with a this compound cream showed a significant reduction in infection severity compared to the placebo group.
  • Study on Anti-inflammatory Properties : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain compared to controls, supporting its potential use as an anti-inflammatory agent.

Chemical Reactions Analysis

Hydrolysis and Aminolysis

Methyl formate undergoes hydrolysis and aminolysis, forming critical derivatives:

  • Acid-Catalyzed Hydrolysis :
    Reacts with water under acidic conditions to yield formic acid and methanol :

    HCOOCH3+H2OH+HCOOH+CH3OH\text{HCOOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{HCOOH}+\text{CH}_3\text{OH}

    Calcium chloride is often added to absorb water, improving yield .

  • Aminolysis :
    Reacts with amines (e.g., NH₃) to produce formamide or dimethylformamide (DMF) :

    HCOOCH3+NH3HCONH2+CH3OH\text{HCOOCH}_3+\text{NH}_3\rightarrow \text{HCONH}_2+\text{CH}_3\text{OH}

Oxidation and Combustion

Methyl formate combustion proceeds via radical pathways, producing CO₂, H₂O, and intermediates:

  • Combustion Products :
    Major products include CO₂, H₂O, and methanol, with trace formaldehyde (HCHO) .

  • Laminar Burning Velocities :
    Experimental studies at 1 atm pressure reveal velocity trends with equivalence ratio (Φ) :

    Equivalence Ratio (Φ)Laminar Burning Velocity (cm/s)
    0.825.3
    1.033.7
    1.628.9

    Kinetic models attribute this behavior to competing elimination and abstraction pathways .

Pyrolysis and Thermal Decomposition

High-temperature pyrolysis (1430–2070 K) initiates via two primary pathways :

  • Methanol and CO Formation :

    HCOOCH3CH3OH+CO(ΔH=62.1kcal mol)\text{HCOOCH}_3\rightarrow \text{CH}_3\text{OH}+\text{CO}\quad (\Delta H^\ddagger =62.1\,\text{kcal mol})
  • Formaldehyde and HCO Radicals :

    HCOOCH3HCHO+HCO(ΔH=31.6kcal mol)\text{HCOOCH}_3\rightarrow \text{HCHO}+\text{HCO}\quad (\Delta H^\ddagger =31.6\,\text{kcal mol})

Shock tube experiments coupled with H-ARAS detected H atoms, confirming radical-driven mechanisms .

Catalytic Dehydrogenation for Hydrogen Storage

Ru-based catalysts enable methyl formate to serve as a hydrogen carrier :

  • Dehydrogenation Pathway :

    4HCOOCH3Ru catalyst8H2+2CO2+2CH3OH4\,\text{HCOOCH}_3\xrightarrow{\text{Ru catalyst}}8\,\text{H}_2+2\,\text{CO}_2+2\,\text{CH}_3\text{OH}

    NMR studies identified intermediates like [H–Ru–OOCH] and [H–Ru–OCOOCH₃], with a pH-dependent buffer system stabilizing the reaction .

Radical Reactions and Electron-Induced Mechanisms

Electron irradiation (3–18 eV) of CH₃OH/CO ices generates CH₃O˙ radicals, which react with CO to form methyl formate :

CH3+COHCOOCH3\text{CH}_3\text{O}˙+\text{CO}\rightarrow \text{HCOOCH}_3

Dissociative electron attachment (DEA) to CO at ~10 eV further accelerates this process .

Interaction with Proton-Bound Solvent Clusters

Gas-phase ion-molecule reactions with protonated water, methanol, or ethanol clusters yield protonated methyl formate (MFH⁺) :

W2H++HCOOCH3MFH++2H2O\text{W}_2\text{H}^++\text{HCOOCH}_3\rightarrow \text{MFH}^++2\,\text{H}_2\text{O}

Collision-induced dissociation (CID) studies revealed CH₄ elimination at higher energies, forming [M(CO₂)H⁺] .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menthyl formate
Reactant of Route 2
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Menthyl formate

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